molecular formula C16H18S B1584199 Di(alpha-phenylethyl) Sulfide CAS No. 838-59-5

Di(alpha-phenylethyl) Sulfide

Cat. No.: B1584199
CAS No.: 838-59-5
M. Wt: 242.4 g/mol
InChI Key: NTKXWHALINJHQX-UHFFFAOYSA-N
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Description

Di(alpha-phenylethyl) Sulfide is an organic compound with the chemical formula C16H18S. It is a sulfur-containing compound that appears as a colorless to pale yellow liquid with a characteristic odor

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(alpha-phenylethyl) Sulfide can be synthesized through several methods. One common approach involves the reaction of alpha-phenylethyl halides with thiourea, followed by hydrolysis to yield the desired sulfide . Another method includes the reaction of alpha-phenylethyl alcohols with sulfur-containing reagents under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: Di(alpha-phenylethyl) Sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are typical reagents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides.

Scientific Research Applications

Di(alpha-phenylethyl) Sulfide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of chronic diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfur-containing compounds.

Mechanism of Action

The mechanism of action of Di(alpha-phenylethyl) Sulfide involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, particularly those involved in oxidative stress and inflammation . The compound’s sulfur atom plays a crucial role in its reactivity and biological effects, enabling it to interact with cellular components and exert its effects .

Comparison with Similar Compounds

    Diallyl Sulfide: Known for its anticancer and antimicrobial properties.

    Diallyl Disulfide: Exhibits significant anticancer potential by inducing apoptosis and inhibiting reactive oxygen species production.

    Phenethyl Sulfide: Shares structural similarities but differs in its reactivity and applications.

Uniqueness: Di(alpha-phenylethyl) Sulfide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-phenylethylsulfanyl)ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18S/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXWHALINJHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290089
Record name 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-59-5
Record name 838-59-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-[Sulfanediyldi(ethane-1,1-diyl)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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